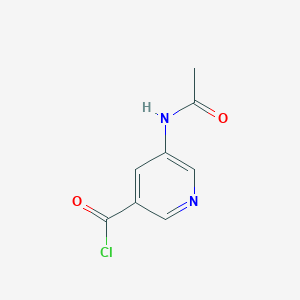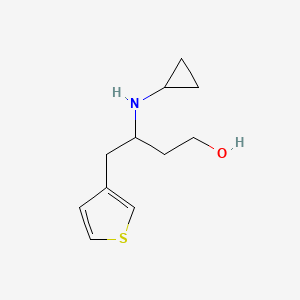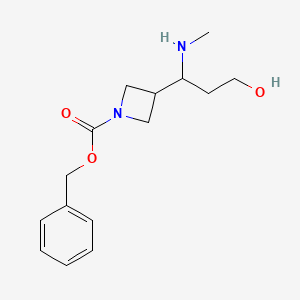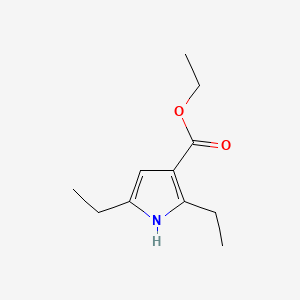
5-Acetamidopyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamidopyridine-3-carbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetamido group at the 5-position and a carbonyl chloride group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidopyridine-3-carbonyl chloride typically involves the acylation of 5-acetamidopyridine. One common method is the reaction of 5-acetamidopyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-Acetamidopyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetamidopyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-acetamidopyridine and hydrochloric acid.
Reduction: The compound can be reduced to form 5-acetamidopyridine-3-aldehyde or 5-acetamidopyridine-3-alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Hydrolysis: Aqueous solutions or moist conditions facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Hydrolysis Products: 5-Acetamidopyridine and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
5-Acetamidopyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Acetamidopyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and functional groups.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites on molecules, such as amines, alcohols, and thiols.
Pathways: The reactions typically proceed through nucleophilic acyl substitution mechanisms, resulting in the formation of amides, esters, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Acetamidopyridine: Lacks the carbonyl chloride group, making it less reactive.
3-Acetamidopyridine-5-carbonyl chloride: An isomer with different reactivity and properties.
Pyridine-3-carbonyl chloride: Lacks the acetamido group, affecting its reactivity and applications.
Uniqueness: 5-Acetamidopyridine-3-carbonyl chloride is unique due to the presence of both the acetamido and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
59793-45-2 |
|---|---|
Molekularformel |
C8H7ClN2O2 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
5-acetamidopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(12)11-7-2-6(8(9)13)3-10-4-7/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
FIGINEIAANONDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)


![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)



![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)

